molecular formula C17H21Cl2N3O B12712075 1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- CAS No. 156991-91-2

1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro-

Cat. No.: B12712075
CAS No.: 156991-91-2
M. Wt: 354.3 g/mol
InChI Key: GLKAGNPSRJZYCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using eco-friendly and atom-economical approaches. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions include various substituted derivatives of 1,8-naphthyridine-3-carboxamide, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- stands out due to its dual activity as an anticancer and anti-inflammatory agent. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold for drug development .

Properties

CAS No.

156991-91-2

Molecular Formula

C17H21Cl2N3O

Molecular Weight

354.3 g/mol

IUPAC Name

N,N-dibutyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C17H21Cl2N3O/c1-3-5-10-22(11-6-4-2)17(23)13-14(18)12-8-7-9-20-16(12)21-15(13)19/h7-9H,3-6,10-11H2,1-2H3

InChI Key

GLKAGNPSRJZYCV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl

Origin of Product

United States

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